molecular formula C16H18O2 B15204019 3-(Dimethoxymethyl)-4'-methyl-1,1'-biphenyl

3-(Dimethoxymethyl)-4'-methyl-1,1'-biphenyl

Cat. No.: B15204019
M. Wt: 242.31 g/mol
InChI Key: VMFBEAKOBPPNDE-UHFFFAOYSA-N
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Description

3-(Dimethoxymethyl)-4'-methyl-1,1'-biphenyl (CAS: Not explicitly provided in evidence; Ref: 54-OR46560 ) is a biphenyl derivative featuring a dimethoxymethyl group (-CH(OCH₃)₂) at the 3-position of one benzene ring and a methyl group (-CH₃) at the 4'-position of the second ring. This compound is classified as an organic building block, commonly utilized in synthetic chemistry for constructing complex molecules, such as pharmaceuticals or advanced materials. Its structure combines the rigidity of the biphenyl backbone with the electron-donating properties of methoxy and methyl substituents, which influence its reactivity and physical properties .

Properties

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

1-(dimethoxymethyl)-3-(4-methylphenyl)benzene

InChI

InChI=1S/C16H18O2/c1-12-7-9-13(10-8-12)14-5-4-6-15(11-14)16(17-2)18-3/h4-11,16H,1-3H3

InChI Key

VMFBEAKOBPPNDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC=C2)C(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethoxymethyl)-4’-methyl-1,1’-biphenyl typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated benzene derivative with a boronic acid derivative in the presence of a palladium catalyst and a base.

    Introduction of the Dimethoxymethyl Group: The dimethoxymethyl group can be introduced through a reaction with dimethoxymethane in the presence of an acid catalyst.

    Introduction of the Methyl Group: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of 3-(Dimethoxymethyl)-4’-methyl-1,1’-biphenyl may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated systems can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethoxymethyl)-4’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles such as amines or alcohols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "3-(Dimethoxymethyl)-4'-methyl-1,1'-biphenyl":

Scientific Research Applications

  • Chemistry: These compounds can be used as precursors in the synthesis of more complex organic molecules.
  • Biology: They can be studied for potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: They can be investigated for potential use in drug development and as pharmacological agents.
  • Industry: They can be utilized in the production of polymers, resins, and other industrial chemicals.

Biological Activity

  • Inhibition of Alcohol Dehydrogenase: These compounds can inhibit alcohol dehydrogenase (ADH), which is crucial for alcohol metabolism in the liver.
  • Cytochrome P450 Interaction: They can interact with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can modify the metabolism of various substrates and has implications for drug-drug interactions and pharmacokinetics.
  • Modulation of Reactive Oxygen Species (ROS): They can influence ROS levels within cells, potentially affecting cellular signaling pathways and gene expression.
  • Induction of Apoptosis: These compounds have been shown to induce apoptosis in certain cancer cell lines through the activation of caspase enzymes.

Anticancer Activity

  • In vitro studies indicated an IC50 value of 9 µM against breast cancer MCF-7 and A549 cell lines, demonstrating significant cytotoxicity.
  • MDA-MB-231 Cells : In vitro studies indicated an IC50 value of 15 µM against breast cancer MDA-MB-231 cells, demonstrating significant cytotoxicity.
  • HepG2 Cells : The compound exhibited an IC50 value of 25 µM in HepG2 liver cancer cells, suggesting potential use in hepatocellular carcinoma treatment.

3,4-Dimethoxy-4′-methylbiphenyl

Mechanism of Action

The mechanism of action of 3-(Dimethoxymethyl)-4’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects.

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : The dimethoxymethyl group in the target compound is electron-donating, enhancing resonance stabilization, whereas sulfonyl chloride (SO₂Cl) in is strongly electron-withdrawing, increasing reactivity toward nucleophiles.
  • Steric Effects : The bulky dimethoxymethyl group may hinder substitution reactions at the 3-position compared to smaller substituents like -CH₂OH .

Physicochemical Properties

  • Melting Points : While data for the target compound is unavailable, 3,3′-Di(dibenzothiophen-4-yl)-1,1'-biphenyl melts at 191°C, illustrating how bulky substituents increase melting points.
  • Solubility: The dimethoxymethyl group likely improves solubility in polar aprotic solvents compared to non-polar 4-chloro-4'-methylbiphenyl .

Biological Activity

3-(Dimethoxymethyl)-4'-methyl-1,1'-biphenyl is a biphenyl derivative that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features two methoxy groups and a methyl group on the biphenyl framework, which may influence its biological interactions. The structural configuration is critical for determining its activity against various biological targets.

Antiviral Activity

Recent studies have indicated that certain biphenyl derivatives exhibit antiviral properties. For instance, compounds similar in structure to this compound have shown significant activity against orthopoxviruses such as vaccinia virus (VV) and cowpox virus (CV). The dimethoxy groups enhance the solubility and cellular uptake of these compounds, contributing to their antiviral efficacy.

In vitro assays demonstrated that a closely related compound displayed effective half-maximal inhibitory concentrations (EC50) against both VV and CV, suggesting that structural modifications can lead to enhanced antiviral properties .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of biphenyl derivatives. For example, compounds with similar methoxy substitutions have been evaluated for their ability to inhibit bacterial growth. The presence of electron-donating groups like methoxy enhances the interaction with bacterial cell membranes, leading to increased antimicrobial activity .

Study 1: Antiviral Efficacy

A study investigating the antiviral effects of biphenyl derivatives showed that this compound could inhibit viral replication in human foreskin fibroblast cells. The compound was tested against VV and CV, revealing EC50 values comparable to established antiviral agents .

CompoundVirus TypeEC50 (μM)
This compoundVV8.4
This compoundCV11.7

Study 2: Antimicrobial Activity

In a separate investigation, a series of biphenyl derivatives were screened for antimicrobial activity against various bacterial strains. The results indicated that modifications at the aromatic rings significantly affected their inhibitory concentrations.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli12 μg/mL
This compoundS. aureus15 μg/mL

The mechanisms underlying the biological activity of this compound are believed to involve:

  • Inhibition of Viral Entry : The compound may interfere with the viral entry process by altering membrane fluidity or by binding to viral proteins.
  • Disruption of Bacterial Cell Walls : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.

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